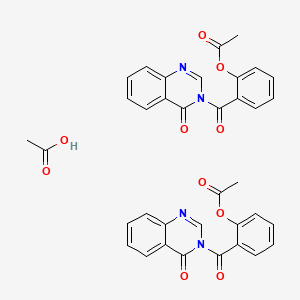
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The resulting quinazolinone is then subjected to acylation with o-hydroxybenzoyl chloride in the presence of a base such as pyridine to introduce the o-hydroxybenzoyl group. Finally, the acetate hemiacetate moiety is introduced through esterification with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the quinazolinone core.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is unique due to the combination of the quinazolinone core with the o-hydroxybenzoyl and acetate hemiacetate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
16347-79-8 |
|---|---|
Fórmula molecular |
C36H28N4O10 |
Peso molecular |
676.6 g/mol |
Nombre IUPAC |
acetic acid;[2-(4-oxoquinazoline-3-carbonyl)phenyl] acetate |
InChI |
InChI=1S/2C17H12N2O4.C2H4O2/c2*1-11(20)23-15-9-5-3-7-13(15)17(22)19-10-18-14-8-4-2-6-12(14)16(19)21;1-2(3)4/h2*2-10H,1H3;1H3,(H,3,4) |
Clave InChI |
VBLLMOSHELODIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


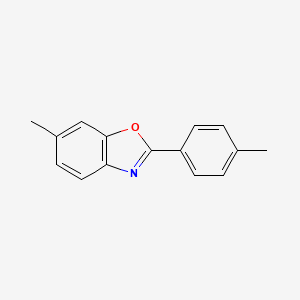
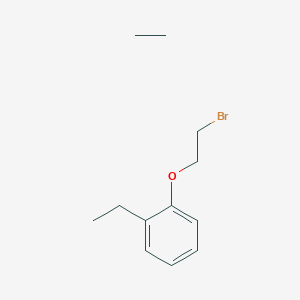
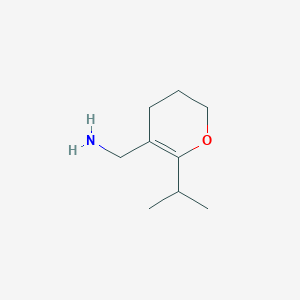

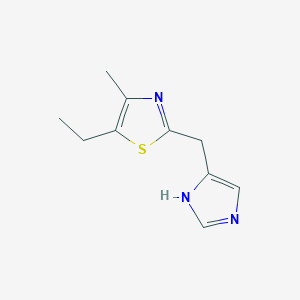
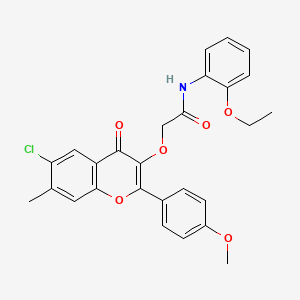
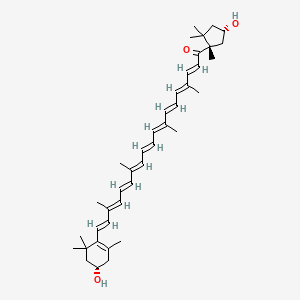
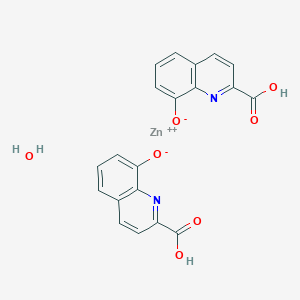
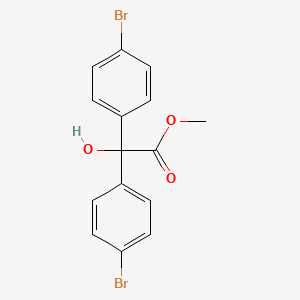
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)

![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
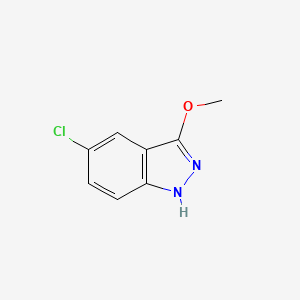
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
